
6,6-Dimethyl-3-(methylsulfanyl)-4-(phenylsulfanyl)hepta-2,4-dienal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6-Dimethyl-3-(methylsulfanyl)-4-(phenylsulfanyl)hepta-2,4-dienal: is an organic compound characterized by its unique structure, which includes both methylsulfanyl and phenylsulfanyl groups attached to a hepta-2,4-dienal backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-3-(methylsulfanyl)-4-(phenylsulfanyl)hepta-2,4-dienal typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Hepta-2,4-dienal Backbone: This can be achieved through the aldol condensation of appropriate aldehydes and ketones under basic conditions.
Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.
Introduction of Phenylsulfanyl Group: The phenylsulfanyl group can be added through similar nucleophilic substitution reactions using phenylthiol or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the aldehyde group, converting it to an alcohol.
Substitution: The sulfanyl groups can participate in substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides, amines, or other thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure may offer potential as a lead compound for the development of new pharmaceuticals.
Material Science: Its chemical properties could be exploited in the design of new materials with specific functionalities.
作用机制
The mechanism of action of 6,6-Dimethyl-3-(methylsulfanyl)-4-(phenylsulfanyl)hepta-2,4-dienal would depend on its specific application. In general, the compound’s effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The sulfanyl groups may play a role in binding to these targets, influencing the compound’s activity.
相似化合物的比较
Similar Compounds
6,6-Dimethyl-3-(methylsulfanyl)hepta-2,4-dienal: Lacks the phenylsulfanyl group.
4-(Phenylsulfanyl)hepta-2,4-dienal: Lacks the methylsulfanyl group.
6,6-Dimethylhepta-2,4-dienal: Lacks both sulfanyl groups.
Uniqueness
The presence of both methylsulfanyl and phenylsulfanyl groups in 6,6-Dimethyl-3-(methylsulfanyl)-4-(phenylsulfanyl)hepta-2,4-dienal makes it unique compared to similar compounds
属性
CAS 编号 |
647010-30-8 |
|---|---|
分子式 |
C16H20OS2 |
分子量 |
292.5 g/mol |
IUPAC 名称 |
6,6-dimethyl-3-methylsulfanyl-4-phenylsulfanylhepta-2,4-dienal |
InChI |
InChI=1S/C16H20OS2/c1-16(2,3)12-15(14(18-4)10-11-17)19-13-8-6-5-7-9-13/h5-12H,1-4H3 |
InChI 键 |
NLCWSYWUCMGJGY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C=C(C(=CC=O)SC)SC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


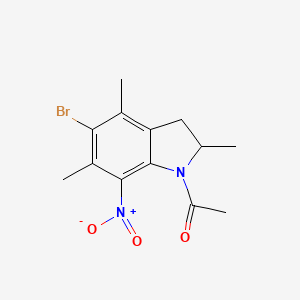
![2,4,6-Tris[5-(pentafluorophenyl)pyrazin-2-yl]-1,3,5-triazine](/img/structure/B15166938.png)
![Benzoic acid, 4-[(2-bromoethyl)amino]-, methyl ester](/img/structure/B15166939.png)
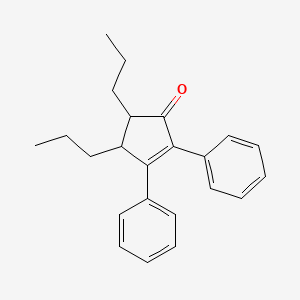
![1-[(2,4,5-Trichlorophenyl)methyl]imidazolidine-2-thione](/img/structure/B15166943.png)
![5-{[4-(Diethylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15166951.png)
![Ethanone, 1-[4'-(2-methylpropyl)[1,1'-biphenyl]-4-yl]-](/img/structure/B15166952.png)
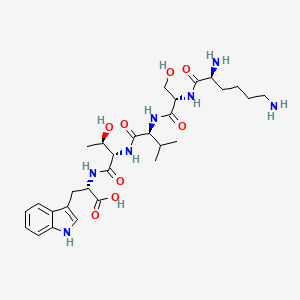
![Pyridine, 2-[1,1'-biphenyl]-2-yl-3-methyl-](/img/structure/B15166962.png)
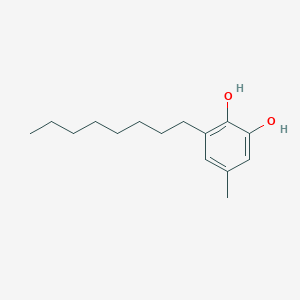
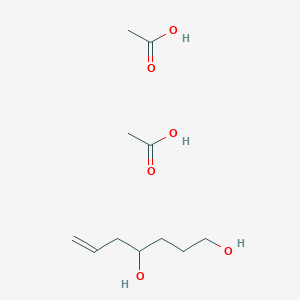
![{3,5-Bis[(but-3-en-1-yl)oxy]-4-[(2-nitrophenyl)methoxy]phenyl}methanol](/img/structure/B15166989.png)
![2,2,2-Trifluoro-1-[3-(2-methoxy-3-nitrophenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B15167001.png)
![2-[Bis(2-phosphonoethyl)amino]ethane-1-sulfonic acid](/img/structure/B15167007.png)
